molecular formula C7H12O2S2 B14357944 3,3-Bis(methylsulfanyl)oxan-2-one CAS No. 90982-17-5

3,3-Bis(methylsulfanyl)oxan-2-one

Cat. No.: B14357944
CAS No.: 90982-17-5
M. Wt: 192.3 g/mol
InChI Key: SGRUVGRMDXMRJX-UHFFFAOYSA-N
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Description

The compound 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one (C₁₁H₁₁NO₃S₂) is a sulfur-containing enone derivative featuring a 4-nitrophenyl group and two methylsulfanyl substituents. It serves as a precursor for synthesizing heterocyclic ketene aminals, which are critical intermediates in constructing fused heterocycles . The compound exhibits a planar conjugated system with a ketone group (C=O), a conjugated double bond (C=C), and a nitro group, contributing to its reactivity and utility in organic synthesis. Its crystal structure reveals π-d interactions between sulfur atoms and the C=C bond, along with a three-dimensional network stabilized by C–H⋯S and C–H⋯O hydrogen bonds . Key physical properties include a melting point of 435–437 K and distinct spectroscopic signatures: IR (C=O stretch at 1615 cm⁻¹, C=C at 1590 cm⁻¹, NO₂ at 1512/1345 cm⁻¹) and NMR (¹H: δ 8.33–2.57 ppm; ¹³C: δ 183.5–15.6 ppm) .

Properties

CAS No.

90982-17-5

Molecular Formula

C7H12O2S2

Molecular Weight

192.3 g/mol

IUPAC Name

3,3-bis(methylsulfanyl)oxan-2-one

InChI

InChI=1S/C7H12O2S2/c1-10-7(11-2)4-3-5-9-6(7)8/h3-5H2,1-2H3

InChI Key

SGRUVGRMDXMRJX-UHFFFAOYSA-N

Canonical SMILES

CSC1(CCCOC1=O)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methylsulfanyl)oxan-2-one typically involves the reaction of 3,3-bis(methylsulfanyl)acrylates with appropriate reagents. One common method includes the hydrolysis of substituted 3,3-bis(methylsulfanyl)acrylates followed by treatment with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methylsulfanyl)oxan-2-one can undergo several types of chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used to oxidize the methylsulfanyl groups.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Oxidation of the methylsulfanyl groups leads to the formation of sulfoxides or sulfones.

    Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used, such as thiol-substituted or amine-substituted derivatives.

Mechanism of Action

The mechanism of action of 3,3-Bis(methylsulfanyl)oxan-2-one is primarily related to its chemical reactivity. The methylsulfanyl groups can undergo oxidation or substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological molecules, potentially affecting molecular targets and pathways involved in different biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazine Derivatives with Bis(methylsulfanyl) Substituents

describes 3,3’-bis(methylsulfanyl)-5,5’-bi-1,2,4-triazine, a triazine-based compound synthesized via nucleophilic substitution of dimethylamine. Key differences include:

  • Core Structure: The triazine derivative contains a six-membered aromatic ring with three nitrogen atoms, contrasting with the five-membered enone system of the title compound.
  • Reactivity: The triazine undergoes bromination at the 6,6’-positions, forming 6,6’-dibromo derivatives, whereas the enone derivative’s reactivity centers on its conjugated C=O and C=C bonds for heterocycle formation .
  • Applications: Triazines are often used in agrochemicals (e.g., sulfonylurea herbicides in ), while the enone derivative is tailored for heterocyclic synthesis .

Sulfonylurea Herbicides with Triazine Moieties

lists triazine-based herbicides such as metsulfuron-methyl and ethametsulfuron-methyl. These compounds share a triazine core but differ significantly:

  • Functional Groups: Herbicides feature sulfonylurea bridges (-SO₂NHCONH-) and methoxy/ethoxy substituents, enabling herbicidal activity via acetolactate synthase inhibition. The enone derivative lacks these groups and is non-phytotoxic.
  • Synthesis: Herbicides are synthesized through stepwise substitutions on triazine rings, while the enone derivative is prepared via condensation reactions .

Crystallographic and Spectroscopic Comparisons

  • Hydrogen Bonding: The enone derivative forms C–H⋯S/O interactions in its crystal lattice, whereas triazine derivatives (e.g., in ) lack documented hydrogen-bonding networks .
  • Spectroscopy: The enone’s IR and NMR data reflect its conjugated system (e.g., C=O at 1615 cm⁻¹), while triazine derivatives exhibit distinct N–H and C–N stretches (e.g., 1590–1345 cm⁻¹ for NO₂ in the enone vs. triazine ring vibrations at ~1500 cm⁻¹) .

Data Tables

Table 1: Structural and Functional Comparison

Property 3,3-Bis(methylsulfanyl)-1-(4-nitrophenyl)prop-2-en-1-one 3,3’-Bis(methylsulfanyl)-5,5’-bi-1,2,4-triazine Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)
Core Structure Enone with conjugated C=O/C=C Triazine (N-heterocycle) Triazine with sulfonylurea bridge
Key Functional Groups Methylsulfanyl, nitro, ketone Methylsulfanyl, dimethylamino Methoxy/ethoxy, sulfonylurea
Primary Use Heterocyclic synthesis precursor Intermediate for brominated derivatives Herbicidal activity
Hydrogen Bonding C–H⋯S/O network Not reported Not applicable
Melting Point 435–437 K Not specified 158–160°C (metsulfuron-methyl)

Table 2: Spectroscopic Data Comparison

Compound IR (cm⁻¹) ¹H NMR (δ, ppm)
3,3-Bis(methylsulfanyl)-enone 1615 (C=O), 1590 (C=C), 1512/1345 (NO₂) 8.33 (d, 2H), 8.07 (d, 2H), 6.73 (s, 1H)
Triazine Derivatives ~1500 (C=N), ~1350 (N–H) δ 2.60 (s, CH₃), δ 2.57 (s, CH₃)

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